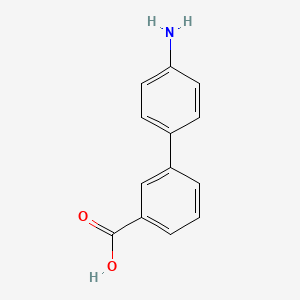

4'-Aminobiphenyl-3-carboxylic acid

Description

Context within Biphenyl (B1667301) Chemistry Research

Biphenyls and their derivatives are a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science. The parent compound, biphenyl, consists of two benzene (B151609) rings linked by a single bond. The substitution of hydrogen atoms on these rings with various functional groups leads to a vast array of compounds with diverse properties.

Research in biphenyl chemistry often focuses on how the introduction of different substituents influences the molecule's physical, chemical, and biological properties. For instance, 4-Biphenylcarboxylic acid, a related compound, is used in the synthesis of europium and terbium complexes. chemicalbook.com The addition of an amino group, as seen in 4'-Aminobiphenyl-3-carboxylic acid, introduces a site for reactions such as diazotization, acylation, and alkylation, further expanding its synthetic potential.

The study of biphenyl derivatives has also been crucial in understanding structure-activity relationships. For example, 4-aminobiphenyl (B23562) is a known human carcinogen, and its metabolism, particularly the process of glucuronidation, has been a subject of extensive research to understand its toxic effects. wikipedia.orgwikipedia.org While this compound itself has not been as extensively studied for its biological activities, its structural similarity to such compounds makes it an interesting candidate for further investigation. ontosight.ai

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Multifunctional aromatic compounds, those containing two or more different functional groups, are a major focus of modern chemical research. researchgate.net These compounds are highly valued for their ability to serve as versatile platforms for creating complex molecular architectures and materials with tailored properties. openaccessjournals.com The strategic placement of different functional groups on an aromatic scaffold can lead to synergistic effects and novel applications.

Current research trends in this area include:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to developing efficient and selective methods for synthesizing multifunctional aromatic compounds. researchgate.net This includes exploring new catalytic systems and reaction pathways.

Materials Science: Multifunctional aromatic compounds are key components in the design of advanced materials such as polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The functional groups can be used to tune the electronic, optical, and self-assembly properties of the final material.

Pharmaceutical and Medicinal Chemistry: The presence of multiple functional groups allows for the creation of molecules that can interact with multiple biological targets or possess improved pharmacokinetic properties. openaccessjournals.com For example, derivatives of similar structures, like 2'-Hydroxy-3'-aminobiphenyl-3-carboxylic acid, are used as intermediates in the synthesis of pharmaceuticals. hsppharma.com

Supramolecular Chemistry: The functional groups on these molecules can participate in non-covalent interactions, such as hydrogen bonding and pi-pi stacking, leading to the formation of well-defined supramolecular assemblies.

This compound, with its amino and carboxylic acid functionalities, is well-positioned within these research trajectories. Its structure offers the potential for creating novel polymers, serving as a scaffold for drug discovery, and participating in the formation of complex supramolecular structures. The continued exploration of this and similar multifunctional aromatic compounds is expected to yield significant advancements across various scientific disciplines.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 85096-04-4 |

| Appearance | Solid |

| Synonyms | 4'-amino-[1,1'-biphenyl]-3-carboxylic acid, 3-(4-aminophenyl)benzoic acid |

Data sourced from PubChem and other chemical suppliers. nih.govsapphirebioscience.comchemical-suppliers.eu

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMVFOPKHNNXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378216 | |

| Record name | 4'-aminobiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85096-04-4 | |

| Record name | 4'-aminobiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85096-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 4 Aminobiphenyl 3 Carboxylic Acid

Reactivity of the Amino Functional Group

The amino group (-NH₂) attached to one of the phenyl rings is a primary aromatic amine. Its nucleophilicity allows it to participate in a variety of reactions, making it a key site for molecular modification.

Acylation Reactions (e.g., Acetamidation)

The amino group of 4'-Aminobiphenyl-3-carboxylic acid readily undergoes acylation reactions with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids to form amides. A common example is acetamidation, the introduction of an acetyl group. This reaction is often performed to protect the amino group or to synthesize N-acetylated derivatives.

The N-acetylation of the closely related compound 4-aminobiphenyl (B23562) is a well-documented transformation. nih.gov For this compound, the reaction can be carried out by treating it with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct (acetic acid or HCl).

Alternatively, direct condensation with a carboxylic acid can be achieved, though this often requires harsher conditions or the use of coupling agents. researchgate.netresearchgate.net Methods for direct amide formation include heating the amine and carboxylic acid at high temperatures (often >160 °C) to drive off water, or using activating agents like dicyclohexylcarbodiimide (DCC) which facilitate the reaction under milder conditions. researchgate.net

Table 1: Common Acylation Reactions

| Acylating Agent | Product Type | Typical Conditions |

| Acetic Anhydride | Acetamide | Base (e.g., Pyridine), Room Temp. |

| Acetyl Chloride | Acetamide | Base (e.g., Pyridine), 0 °C to Room Temp. |

| Carboxylic Acid + DCC | Amide | Dichloromethane (DCM), Room Temp. |

| Carboxylic Acid (Direct) | Amide | High Temperature (>160 °C), Removal of water |

Diazotization and Azo Coupling Reactions

As a primary aromatic amine, this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). cuhk.edu.hkdoubtnut.com The resulting diazonium salt is an important intermediate in organic synthesis.

The diazonium salt of this compound is a potent electrophile and can undergo electrophilic aromatic substitution with electron-rich aromatic compounds, such as phenols, anilines, or naphthols. This reaction, known as azo coupling, results in the formation of highly colored azo compounds, which are widely used as dyes. cuhk.edu.hkjbiochemtech.comunb.ca The position of the coupling on the activated aromatic ring is typically para to the activating group (e.g., -OH or -NH₂). doubtnut.com

General Steps for Azo Dye Synthesis:

Diazotization: this compound is dissolved in an acidic solution (e.g., aq. HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

Coupling: The electron-rich coupling component (e.g., phenol) is dissolved in a basic solution.

Reaction: The cold diazonium salt solution is slowly added to the coupling component solution, leading to the formation of the azo dye. cuhk.edu.hk

Formation of Schiff Bases and Imines

The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.com The formation of the characteristic carbon-nitrogen double bond (C=N), or azomethine group, is central to this transformation.

The reaction is typically reversible and is often carried out under mildly acidic conditions (pH ~5) to catalyze the dehydration step. lumenlearning.com To drive the equilibrium towards the product, water is usually removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or dehydrating agents like molecular sieves. operachem.com A wide variety of aldehydes and ketones can be used, allowing for the synthesis of a diverse range of Schiff base derivatives.

Table 2: Schiff Base Formation Reaction

| Reactant 1 | Reactant 2 | Product | Catalyst | Conditions |

| This compound | Aldehyde (R-CHO) | Schiff Base / Imine | Acid (e.g., Acetic Acid) | Heating, Removal of Water |

| This compound | Ketone (R-CO-R') | Schiff Base / Imine | Acid (e.g., Acetic Acid) | Heating, Removal of Water |

Other Nucleophilic Transformations

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with various electrophiles beyond acylating agents and carbonyls.

One such transformation is N-alkylation , where one or more hydrogen atoms on the amino group are replaced by alkyl groups. This can be achieved by reacting this compound with alkyl halides. However, a common issue with this method is overalkylation, where the initially formed secondary amine reacts further to form a tertiary amine and even a quaternary ammonium salt. wikipedia.org More controlled and modern methods for N-alkylation involve the reductive amination of carbonyl compounds or the catalytic N-alkylation of amines using alcohols or carboxylic acids as the alkyl source in the presence of a suitable catalyst and reducing agent. nih.govacs.orgrsc.org

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is characterized by an electrophilic carbonyl carbon and an acidic proton. Its primary reactivity involves nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile.

Esterification Reactions

The carboxylic acid group of this compound can be converted into an ester through reaction with an alcohol in a process known as esterification. The most common method for this transformation is the Fischer esterification . chemguide.co.uk

This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted to the right. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water that is formed as a byproduct. chemguide.co.uk

For example, the synthesis of Methyl 4'-aminobiphenyl-3-carboxylate is achieved by reacting this compound with methanol in the presence of an acid catalyst. chemicalbook.com

Table 3: Fischer Esterification of this compound

| Carboxylic Acid | Alcohol | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 4'-aminobiphenyl-3-carboxylate |

| This compound | Ethanol | H₂SO₄ | Ethyl 4'-aminobiphenyl-3-carboxylate |

Amidation Reactions for Peptide Coupling and Conjugation

The carboxylic acid moiety of this compound is a key functional group for derivatization, most notably through amidation reactions. This process, central to peptide synthesis and chemical conjugation, involves the formation of a stable amide bond by coupling the carboxylic acid with a primary or secondary amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires the "activation" of the carboxyl group. uniurb.it This activation is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. uniurb.it

A variety of coupling reagents have been developed to mediate this transformation efficiently, minimizing side reactions and preserving stereochemical integrity when chiral amines (like amino acids) are used. uniurb.itbachem.com These reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. bachem.compeptidescientific.com

Carbodiimides , such as N,N′-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic reagents for amide bond formation. peptide.comamericanpeptidesociety.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org The subsequent addition of an amine leads to the formation of the desired amide and a urea byproduct. peptide.com For applications in aqueous media or for protein conjugation, the water-soluble carbodiimide 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) is often the reagent of choice. peptidescientific.compeptide.com

To enhance coupling efficiency and suppress potential side reactions like racemization, carbodiimide reactions are frequently supplemented with additives. americanpeptidesociety.org Commonly used additives include 1-hydroxybenzotriazole (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt). americanpeptidesociety.org These compounds react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, yet highly reactive towards the amine component. peptide.com

Phosphonium and Uronium/Aminium salts represent another major class of coupling reagents. Reagents like Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP), Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate (PyBOP), and 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high reactivity and efficiency, even with sterically hindered substrates. bachem.compeptidescientific.com These reagents require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the carboxylic acid and the incoming amine's ammonium salt. bachem.compeptidescientific.com HATU, in particular, is noted for its rapid reaction kinetics and low tendency for racemization. peptidescientific.com

Interactive Table: Common Coupling Reagents for Amidation

| Reagent Class | Abbreviation | Full Name | Key Features & Byproducts |

|---|---|---|---|

| Carbodiimide | DCC | N,N′-Dicyclohexylcarbodiimide | Low cost; insoluble dicyclohexylurea (DCU) byproduct. peptide.com |

| Carbodiimide | DIC | N,N'-Diisopropylcarbodiimide | Soluble diisopropylurea byproduct, suitable for solid-phase synthesis. peptide.com |

| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble reagent and byproduct, ideal for bioconjugation. bachem.compeptidescientific.com |

| Phosphonium Salt | BOP | Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate | High efficiency, but carcinogenic HMPA byproduct. bachem.com |

| Phosphonium Salt | PyBOP | Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate | Similar to BOP but avoids HMPA formation. bachem.com |

| Uronium Salt | HATU | 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very fast, efficient, low racemization. peptidescientific.com |

| Uronium Salt | HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Popular and effective, water-soluble byproducts. bachem.com |

Anhydride Formation and Activated Ester Derivatives

Beyond in-situ activation for amidation, the carboxylic acid group of this compound can be converted into more stable, isolable intermediates like acid anhydrides or activated esters. These derivatives serve as valuable reagents for subsequent coupling reactions.

Acid Anhydrides can be formed from carboxylic acids. Symmetrical anhydrides can be prepared by treating two equivalents of an N-protected amino acid with one equivalent of a carbodiimide like DCC. A more common approach in modern synthesis is the formation of a mixed anhydride. Reagents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) react with the carboxylic acid to generate a mixed carbonic anhydride, which then readily acylates an incoming amine with minimal racemization. bachem.com Another reagent, 2-propanephosphonic acid anhydride (T3P), is a cyclic anhydride that effectively promotes amide bond formation. bachem.com

Activated Esters , particularly N-hydroxysuccinimide (NHS) esters, are widely used intermediates. wikipedia.org N-hydroxysuccinimide reacts with a carboxylic acid in the presence of a coupling agent like DCC or EDC to form a stable, yet reactive, succinimidyl ester. wikipedia.orgtaylorandfrancis.com These NHS esters are sufficiently stable to be purified and stored, and they react cleanly with primary amines to form amide bonds, releasing the water-soluble and easily removable NHS byproduct. wikipedia.orgenamine.net This two-step approach, where the activated ester is formed and often isolated before reaction with the amine, can improve reaction yields and purity. taylorandfrancis.com Other activating agents used to form active esters include HOBt and N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide. uniurb.itpeptide.com

Chemical Conversion to Aliphatic Amines

While amidation is the most common transformation, the carboxylic acid group of this compound can also be chemically converted into other functionalities, such as an aliphatic amine. This conversion effectively transforms the acidic carboxyl group into a basic amino group, which can be useful for altering the physicochemical properties of a molecule or for subsequent derivatization reactions specific to amines.

A general strategy for this conversion involves an initial amidation reaction with a suitable bifunctional reagent. For instance, the carboxylic acid can be coupled to a half-protected aliphatic diamine, such as mono-N-tert-butyloxycarbonyl (t-BOC) propylenediamine. This coupling is achieved using standard amidation chemistry as described previously. The resulting intermediate possesses a terminal aliphatic amine protected by the t-BOC group. This protecting group can then be quantitatively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the free aliphatic primary amine. This multi-step process effectively replaces the carboxyl group with an aminopropyl group.

Dual Functional Group Selectivity and Orthogonal Modifications

The structure of this compound, containing both a nucleophilic amino group and an electrophilic carboxylic acid group, presents a challenge and an opportunity in multistep synthesis. To achieve selective modification at one site without affecting the other, a strategy of "orthogonal protection" is employed. iris-biotech.de Orthogonality in this context means that two or more protecting groups on the same molecule can be removed under distinct chemical conditions, allowing for the selective deprotection and reaction of one functional group while the others remain masked. iris-biotech.deresearchgate.net

The most prevalent orthogonal strategy in modern peptide chemistry is the Fmoc/tBu scheme. iris-biotech.de

The amino group can be protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is stable to acidic conditions but is readily cleaved by treatment with a secondary amine base, typically a solution of piperidine in DMF. iris-biotech.de

The carboxylic acid group can be protected as an acid-labile ester, most commonly a tert-butyl (tBu) ester. The tBu ester is resistant to the basic conditions used for Fmoc removal but is easily cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.de

By protecting this compound as Fmoc-4'-aminobiphenyl-3-carboxylic acid tert-butyl ester, a chemist gains precise control over its reactivity. For example, the tBu ester can be selectively removed with TFA to free the carboxylic acid for an amidation reaction. Subsequently, the Fmoc group on the amino function can be removed with piperidine to allow for a different modification at the nitrogen atom.

Interactive Table: Orthogonal Protecting Groups for Amines and Carboxylic Acids

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Stable To |

|---|---|---|---|---|

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF iris-biotech.de | Mild Acid (TFA), Hydrogenolysis |

| Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) iris-biotech.de | Base (Piperidine), Hydrogenolysis |

| Amino Group | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis, HBr/AcOH peptide.com | Mild Acid, Mild Base |

| Amino Group | Allyloxycarbonyl | Alloc | Pd(0) catalyst sigmaaldrich.com | Acid (TFA), Base (Piperidine) |

| Carboxylic Acid | tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) iris-biotech.de | Base (Piperidine), Hydrogenolysis |

| Carboxylic Acid | Benzyl ester | OBzl | Catalytic Hydrogenolysis iris-biotech.de | Strong Acid, Base |

| Carboxylic Acid | Allyl ester | OAll | Pd(0) catalyst sigmaaldrich.com | Acid (TFA), Base (Piperidine) |

Spectroscopic and Structural Characterization of 4 Aminobiphenyl 3 Carboxylic Acid and Its Chemical Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 4'-Aminobiphenyl-3-carboxylic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings. The protons on the ring bearing the carboxylic acid group and those on the ring with the amino group will resonate at different chemical shifts due to the differing electronic effects of these substituents. Aromatic proton signals for biphenyl (B1667301) derivatives typically appear in the range of δ 7.2–8.1 ppm. The amino group protons (NH₂) would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 7.0 - 8.2 | Multiplet | 7H |

| NH₂ | Variable (broad) | Singlet | 2H |

| COOH | >10 (broad) | Singlet | 1H |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would confirm the presence of the biphenyl skeleton and the carbon atoms of the carboxylic acid and the carbon attached to the amino group. The carbonyl carbon of the carboxylic acid is particularly characteristic, appearing at a downfield chemical shift, typically in the range of 165-185 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-COOH | 130 - 140 |

| Aromatic C-C (ipso) | 125 - 145 |

| Aromatic CH | 115 - 135 |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques

To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed. COSY experiments would reveal the coupling relationships between adjacent protons on the aromatic rings, helping to determine their relative positions. HSQC would correlate the proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the amino (N-H), carboxylic acid (O-H and C=O), and aromatic (C-H and C=C) groups. mzcloud.orgchemicalbook.com

The carboxylic acid functional group gives rise to a very broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, and a strong C=O stretching absorption between 1730 and 1700 cm⁻¹ for saturated acids and 1710 to 1680 cm⁻¹ for aromatic acids. spectroscopyonline.com The N-H stretching vibrations of the primary amine usually appear as two sharp to medium bands in the 3300-3500 cm⁻¹ region. Bending vibrations for the N-H group are also expected. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the carboxylic acid is found between 1320 and 1210 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Amine | N-H Stretch | 3300-3500 | Medium, often two bands |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1680-1710 | Strong |

| Aromatic | C=C Stretch | 1450-1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |

| Amine | N-H Bend | 1550-1650 | Medium |

Note: The exact positions of the peaks can be influenced by factors such as hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₁NO₂), the calculated monoisotopic mass is 213.0790 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. uni.lu Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the loss of the carboxylic acid group (COOH) is a common fragmentation pathway for such compounds.

Computational and Theoretical Investigations of 4 Aminobiphenyl 3 Carboxylic Acid

Density Functional Theory (DFT) Studies

Electronic Structure and Reactivity Predictions

No specific DFT studies on the electronic structure and reactivity of 4'-aminobiphenyl-3-carboxylic acid have been identified in the current body of scientific literature. Such studies would be invaluable for predicting key chemical properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | Indicates the ability to donate electrons. | |

| LUMO Energy | Indicates the ability to accept electrons. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Mulliken Atomic Charges | Describes the electron distribution on each atom. | |

| Molecular Electrostatic Potential | Maps regions of positive and negative charge. |

This table is for illustrative purposes only, as no published data is available.

Conformational Analysis and Inter-Ring Torsional Barriers

There is a lack of published research on the conformational analysis and the rotational energy barriers of the inter-ring bond of this compound. This type of investigation would be crucial for understanding the molecule's three-dimensional shape, its flexibility, and the energetic favorability of different spatial arrangements, which in turn influence its interactions with other molecules.

Molecular Dynamics Simulations

Ligand-Target Interaction Modeling in Chemical Systems

No molecular dynamics simulations modeling the interaction of this compound with specific biological or chemical targets have been found. These simulations are essential for predicting the binding affinity and mode of interaction of a ligand within a receptor's active site, providing insights into its potential biological activity.

Dynamic Behavior in Solution and Materials

Information regarding the dynamic behavior of this compound in solution or within materials, as studied through molecular dynamics simulations, is not available. Such simulations would elucidate how the molecule behaves over time, including its conformational changes and interactions with its environment.

Quantitative Structure-Activity Relationship (QSAR) Analysis focusing on Chemical Structure-Property Correlations

A dedicated QSAR analysis for a series of compounds including this compound, to correlate its chemical structure with specific properties, has not been reported. QSAR studies are instrumental in identifying the key molecular descriptors that govern a compound's activity, which is a vital component of rational drug design and materials science.

Table 2: Hypothetical QSAR Model Descriptors for this compound

| Descriptor | Hypothetical Value | Correlation with Property |

| LogP | Lipophilicity | |

| Topological Polar Surface Area | Membrane permeability | |

| Molecular Weight | Size and diffusion | |

| Number of Hydrogen Bond Donors | Interaction potential | |

| Number of Hydrogen Bond Acceptors | Interaction potential |

This table is for illustrative purposes only, as no published data is available.

Mechanistic Theoretical Studies of Chemical Reaction Pathways

Currently, there is a notable absence of specific mechanistic theoretical studies in publicly available research that focus solely on the chemical reaction pathways of this compound. While computational and theoretical investigations are common for understanding molecular properties, detailed explorations of reaction mechanisms, transition states, and energy profiles involving this particular compound have not been extensively reported in the literature.

General theoretical frameworks for reactions involving amino and carboxylic acid groups, such as amide bond formation, have been studied broadly. nih.gov These studies often employ methods like Density Functional Theory (DFT) to model reaction coordinates and determine activation energies. For instance, the coupling of an amine and a carboxylic acid to form an amide involves the removal of a water molecule, and theoretical models can elucidate the step-by-step process, including the formation of tetrahedral intermediates. However, the specific influence of the biphenyl (B1667301) scaffold and the relative positions of the functional groups in this compound on its reaction pathways remain an area for future computational research.

Theoretical studies on related, but structurally distinct, molecules highlight the types of insights that could be gained. For example, computational analyses have been used to understand the inactivation mechanisms of enzymes by complex carboxylic acids, detailing the electronic and steric factors that govern the reaction. nih.govnih.gov Such studies often involve calculating the energies of reactants, transition states, and products to map out the most favorable reaction pathway.

Although direct mechanistic studies on this compound are not available, data for related compounds or general reaction classes can provide a template for what such an investigation might entail. A hypothetical mechanistic study could, for example, investigate the energetics of its esterification or amidation reactions.

Table 1: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Reactant 1 | Reactant 2 | Computational Method | Calculated Activation Energy (kcal/mol) |

| Amidation | This compound | Methylamine | DFT (B3LYP/6-31G) | Data Not Available |

| Esterification | This compound | Methanol | DFT (B3LYP/6-31G) | Data Not Available |

| Suzuki Coupling | 3-Bromobenzoic acid | 4-Aminophenylboronic acid | DFT (B3LYP/6-31G*) | Data Not Available |

This table is for illustrative purposes only. The values are hypothetical and intended to show the type of data that would be generated from a mechanistic theoretical study. No published data for these specific reactions of this compound were found.

Future computational research is required to populate such tables with accurate, scientifically derived data for this compound. Such studies would provide valuable insights into its reactivity and could aid in the design of synthetic routes or the prediction of its behavior in various chemical environments.

Applications of 4 Aminobiphenyl 3 Carboxylic Acid in Advanced Materials Science

Design and Synthesis of Functional Polymeric Materials

The distinct functionalities within 4'-Aminobiphenyl-3-carboxylic acid enable its use as a monomer in various polymerization reactions, leading to the creation of functional polymers with tailored properties for specific advanced applications.

Polyimides and Polyamides with Enhanced Properties

Aromatic polyamides and polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. bwise.kr The incorporation of monomers like this compound can further enhance these properties and introduce new functionalities. The synthesis of these polymers typically involves reacting a diamine with a diacid chloride (for polyamides) or a dianhydride (for polyimides). bwise.krresearchgate.netvt.edu

While this compound itself is an amino acid, its structure is highly relevant. It can be chemically modified to be used as either a diamine or a dicarboxylic acid monomer. The rigid biphenyl (B1667301) group contributes to high glass transition temperatures (Tg) and thermal stability in the resulting polymer backbone. bwise.kr Furthermore, the introduction of such a non-coplanar, bulky structure can disrupt chain packing, which often improves the solubility of these typically intractable polymers, allowing for easier processing into films and coatings. researchgate.netnih.gov For instance, novel polyamides prepared from bulky diamines have demonstrated excellent solubility in organic solvents and formed transparent, flexible films with high thermal stability. researchgate.net

Table 1: Properties of Aromatic Polyamides Derived from Structurally Related Monomers

| Polymer Name | Diamine Monomer | Diacid Chloride | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Glass Transition Temp. (°C) |

|---|---|---|---|---|---|

| 6F-SADAF | Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) | 6FC | Not Reported | - | >350 |

| Polyamide 1 | 1,1-bis(4-aminophenyl)-2,2-diphenylethylene | Terephthaloyl chloride | 1.5 | - | - |

This table illustrates properties of polyamides synthesized from bulky and rigid monomers, analogous to what could be expected from polymers incorporating this compound derivatives.

The synthesis of polyimides generally follows a two-step process, starting with the formation of a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.edunih.gov The structure of the diamine significantly affects the reaction rate and final properties of the polyimide. vt.edu The use of a monomer derived from this compound would be expected to yield polyimides with high thermal stability and potentially enhanced solubility.

Conducting Polymers and Organic Electronic Materials

The amine functionality in this compound suggests its potential use in synthesizing conducting polymers. Aminobenzoic acids, which are aniline (B41778) derivatives, can be electrochemically polymerized through their amino groups. researchgate.net The resulting polymers are part of the polyaniline family, a well-known class of conducting polymers. researchgate.net

The polymerization of aminobenzoic acids can be carried out via cyclic potential sweep in an acidic solution. researchgate.net The presence of the carboxylic acid group directly on the polymer backbone can lead to several beneficial effects:

Self-doping: The acidic proton from the carboxyl group can dope the polymer chain, increasing conductivity without the need for an external dopant.

Improved Solubility: The polar carboxylic acid group can enhance the polymer's solubility in common solvents, which is a significant advantage for processing and device fabrication. researchgate.net

pH-Dependent Redox Activity: The carboxyl group introduces pH sensitivity to the polymer's electrochemical properties.

Functional Handle: The carboxylic acid group remains unaltered during polymerization and can be used for further chemical modification or to immobilize other substrates. researchgate.net

Research on aminobenzoic acids indicates they form short-chain conducting polymers. researchgate.net The biphenyl unit in this compound would likely enhance the conjugation length compared to simple aminobenzoic acids, potentially leading to improved electronic properties. These materials are of interest for a range of organic electronic devices, including thin-film transistors, photovoltaic cells, and organic light-emitting diodes (OLEDs). researchgate.net

Polybenzoxazole Synthesis as AB Monomers

Polybenzoxazoles (PBOs) are a class of high-performance polymers with outstanding thermal and mechanical properties. They are typically synthesized from monomers containing o-aminophenol and carboxylic acid functionalities. A molecule like this compound, if modified to have a hydroxyl group ortho to the amine (i.e., becoming an amino-hydroxy-benzoic acid derivative), can act as an "AB monomer." This means a single monomer molecule contains both functional groups required for polycondensation.

The synthesis of PBOs from AB monomers, such as 3-amino-4-hydroxybenzoic acid, has been successfully demonstrated. researchgate.net The process involves a polycondensation reaction to form a poly(hydroxy amide) precursor, which is then thermally treated at high temperatures (e.g., 300-330 °C) to induce cyclization, forming the rigid benzoxazole ring and eliminating water. researchgate.net

Key characteristics of PBOs derived from such monomers include:

High Thermal Resistance: Decomposition temperatures are often well above 400 °C. researchgate.net

High Glass Transition Temperatures: Tg values can exceed 170 °C. researchgate.net

Liquid Crystalline Behavior: The rigid-rod nature of the PBO backbone can lead to the formation of liquid crystalline phases in the melt, which is crucial for spinning high-strength fibers. researchgate.net

By analogy, a hydroxylated derivative of this compound would be a promising AB monomer for creating novel PBOs with potentially even greater rigidity and thermal stability due to the biphenyl unit.

Engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The dual functionality of this compound makes it an excellent candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate group readily coordinates with metal ions to form the framework's nodes, while the amine group can either remain as a functional pore lining or be used for post-synthetic modification. mdpi.comrsc.org

Ligand Design and Functionalization for Tunable MOF Architectures

The design of the organic ligand is a key factor in controlling the structure and properties of MOFs. bldpharm.com Using ligands with pre-designed functionalities, such as the amine group in this compound, is a primary strategy for creating MOFs with tunable properties. escholarship.orgscispace.com

Amine-functionalized linkers offer several advantages in MOF synthesis:

Accelerated Crystallization: The presence of an amino group can speed up the formation of crystalline MOFs, even in aqueous solutions at room temperature. nih.govnih.gov

Enhanced CO2 Affinity: The basic amine groups have a strong affinity for acidic gases like CO2, making these MOFs promising for carbon capture applications. mdpi.comrsc.org

Post-Synthetic Modification (PSM): The amine functionality serves as a reactive site for covalently attaching other molecules after the MOF has been synthesized, allowing for the fine-tuning of the pore environment for specific applications like catalysis or sensing. escholarship.org

By employing amino-functionalized dicarboxylate ligands, researchers have successfully synthesized novel MOFs with d¹⁰ metal ions like Zn²⁺ and Cd²⁺. frontiersin.org The resulting frameworks can exhibit complex three-dimensional structures and significant porosity. frontiersin.org The ability to tune MOF properties by simply changing the functional groups on the organic linker is a powerful tool in materials design. scispace.com

Table 2: Examples of Amino-Functionalized Ligands Used in MOF Synthesis

| Ligand Name | Abbreviation | Metal Ion | Resulting MOF Properties |

|---|---|---|---|

| 2-aminobenzene-1,4-dicarboxylic acid | BDC-NH₂ | Zinc(II) | Enables rapid, biomimetic crystallization in water. nih.gov |

| 3,3′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid | BPDC-NH₂ | Zinc(II) | Accelerates formation of crystalline MOFs. nih.gov |

| 2,5-bis(p-carbonylphenyl)-1-aminobenzene | H₂BCPAB | Cadmium(II) | Forms a 3D framework with {4.6²}{4.6⁷.8²} topology. frontiersin.org |

Structural Diversity and Topology of Coordination Networks

The geometry and connectivity of the organic linker, along with the coordination preference of the metal ion, dictate the final topology of the resulting coordination network. nih.govmdpi.com The use of ligands like this compound can lead to a wide variety of structures, from simple 1D chains to complex 2D layers and 3D frameworks. nih.govnih.gov

The biphenyl core of the molecule is particularly interesting because it allows for some rotational freedom around the central carbon-carbon single bond. nih.gov This flexibility can result in different conformations of the ligand, leading to the formation of polymorphic structures or networks with unique topologies. The combination of a biphenyl dicarboxylate linker with different metal ions (Co, Mn, Zn, Cd, Cu) and crystallization mediators has been shown to produce structures ranging from molecular dimers to intricate 3D MOFs, some featuring unique interpenetrated nets. nih.gov

Pore Engineering and Host-Guest Chemistry in MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as pore size, shape, and surface chemistry, can be precisely controlled by the judicious selection of these molecular components researchgate.net. This compound is an exemplary candidate for an organic linker due to its inherent functionalities.

Pore Engineering: Pore engineering is the deliberate design and modification of the pore structure within materials like MOFs to suit specific applications rsc.org. The dimensions and geometry of the organic linker are primary determinants of the resulting framework's porosity.

Linker Length: The elongated biphenyl structure of this compound, when compared to simpler linkers like terephthalic acid, naturally leads to the formation of larger pores and higher surface areas within the MOF structure mdpi.comnih.gov. This expansion of the porous network is critical for applications requiring the accommodation of large guest molecules.

Host-Guest Chemistry: Host-guest chemistry in MOFs involves the interactions between the framework (host) and molecules entrapped within its pores (guests). These interactions are fundamental to applications such as gas storage, separation, and catalysis nih.govacs.org.

Tuning Interactions: Ligand functionalization is a key strategy for tuning these host-guest interactions nih.govacs.org. The amino group of this compound can act as a Lewis basic site, creating specific interaction points within the pore. This functionality can enhance the affinity of the MOF for certain guest molecules, such as CO2, through hydrogen bonding researchgate.net.

Synergistic Functionality: The combination of the aromatic biphenyl rings and the polar amino groups creates a chemically heterogeneous pore environment. This allows for multiple types of interactions, including π-π stacking with aromatic guests and hydrogen bonding with polar guests, leading to enhanced selectivity and performance acs.org. The design flexibility of MOFs allows for the precise engineering of these uniform pore environments, enabling a rich variety of interactions between the MOF host and adsorbed guest molecules nih.govacs.org.

Table 1: Influence of Functional Groups on MOF Host-Guest Interactions

| Functional Group | Type of Interaction | Effect on Guest Affinity | Potential Application |

| -COOH (Carboxyl) | Coordination with metal ions | Forms the primary structure of the framework. | Structural basis of MOFs |

| -NH2 (Amino) | Hydrogen bonding, Lewis basicity | Increases affinity for polar molecules (e.g., CO2, H2O) and acidic gases. | Gas separation, catalysis |

| Biphenyl Unit | π-π stacking, van der Waals forces | Enhances affinity for aromatic or nonpolar organic molecules. | Separation of organic vapors |

Applications in Isomer Separation Technologies

The separation of isomers—molecules with the same chemical formula but different structural arrangements—is a significant challenge in the chemical industry due to their nearly identical physical properties nih.gov. MOFs offer a promising solution by providing a platform for selective adsorption based on subtle differences in molecular size, shape, and functionality rutgers.edu.

The structural characteristics of a MOF synthesized from this compound would be highly advantageous for isomer separation.

Selective Sieving: The pore size of a MOF can be precisely tuned by selecting linkers of a specific length and geometry. By using this compound, it is possible to create frameworks with apertures that allow one isomer to pass through while excluding others, a principle known as size exclusion nih.govnih.gov. Adjusting the functional groups and proportions of ligands in a MOF are effective strategies for regulating pore size for discriminating between hydrocarbon isomers nih.govresearchgate.net.

Preferential Adsorption: Beyond simple size exclusion, the chemical environment within the pores dictates selective adsorption. The amino groups lining the pores of a MOF derived from this compound can form preferential hydrogen bonds with one isomer over another. Similarly, the aromatic biphenyl backbone can exhibit stronger van der Waals or π-π interactions with a specific isomer, leading to its selective retention within the framework researchgate.net. This approach enables the discrimination of hexane isomers based on their degree of branching researchgate.net.

Table 2: Principles of Isomer Separation Using Functionalized MOFs

| Separation Principle | MOF Property Exploited | Role of this compound | Example Isomer Pair |

| Kinetic Sieving | Precisely controlled pore aperture size | The rigid, well-defined length of the biphenyl linker creates uniform pore openings. | n-hexane / 2-methylpentane |

| Thermodynamic Separation | Specific host-guest interactions | Amino groups provide hydrogen bonding sites; biphenyl provides π-π interaction sites. | p-xylene / o-xylene |

| Shape Selectivity | Specific pore geometry and topology | The linker's geometry dictates the shape of the pores, favoring the binding of one isomer. | cis-isomer / trans-isomer |

Development of Organic Electronic and Optical Materials

The conjugated π-system of the biphenyl core, combined with its functional groups, makes this compound a promising precursor for the synthesis of novel organic electronic and optical materials.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

Biphenyl derivatives are a well-established class of materials in organic electronics, valued for their wide energy bandgap and good charge transport capabilities nih.govalfa-chemistry.com.

Role in OLEDs: In OLEDs, materials with a biphenyl core are often used as host materials in the emissive layer or as hole-blocking/electron-transporting layers nih.govalfa-chemistry.com. The rigid biphenyl structure provides thermal stability, while the delocalized π-electrons facilitate charge mobility. Derivatives of this compound, through modification of the carboxyl group (e.g., esterification), could be synthesized to tune their electronic properties. The electron-donating amino group would favor hole transport, making such derivatives potential candidates for hole-transporting layers (HTLs).

Potential in OPVs: In organic photovoltaics, the performance of the device is highly dependent on the molecular structure of the donor and acceptor materials. While adding certain side chains to a biphenyl-based polymer can negatively impact OPV efficiency, the core aromatic structure is crucial for performance cam.ac.uk. Derivatives of this compound could be explored as donor materials or as components in interfacial layers to improve charge extraction.

Organic Semiconductors and Liquid Crystal Displays (LCDs)

Organic Semiconductors: The performance of organic semiconductors relies on efficient charge transport, which is governed by the strength of intermolecular π-π interactions and the ordered arrangement of molecules alfa-chemistry.com. The extended π-conjugation of the biphenyl system in this compound is a key feature for potential semiconductor applications nih.govmdpi.com. The amino and carboxylic acid functional groups could be used to control molecular packing in the solid state through hydrogen bonding, thereby influencing charge carrier mobility. Functionalization of semiconductors with amino acids can lead to stronger electronic coupling between the organic molecule and a substrate, which is useful for molecular electronic devices ntnu.no.

Liquid Crystal Displays (LCDs): Biphenyl carboxylic acids are known to be important components in the formulation of liquid crystals atamanchemicals.com. The rigid, rod-like shape of the biphenyl core is a classic example of a mesogen—the fundamental unit of a liquid crystal. This molecular rigidity contributes to the formation of the anisotropic liquid crystalline phases scispace.com. Furthermore, the polar carboxylic acid and amino groups would impart a significant dipole moment to the molecule. This dipole is essential for the alignment of the liquid crystal molecules in an electric field, which is the fundamental principle behind the operation of LCDs nih.govacs.org.

Table 3: Correlation of Molecular Features to Material Properties

| Molecular Feature | Property | Relevance to Application |

| Rigid Biphenyl Core | High Thermal Stability, Rod-like Shape | Essential for stable OLED/OPV operation and formation of liquid crystal phases. |

| Conjugated π-System | Charge Transport Capability | Enables function as an organic semiconductor. |

| Amino (-NH2) Group | Electron-Donating Nature | Modulates HOMO/LUMO energy levels, promotes hole transport. |

| Carboxyl (-COOH) Group | Polarity, Hydrogen Bonding | Influences molecular packing, provides a handle for chemical modification, and controls alignment in electric fields for LCDs. |

Role of 4 Aminobiphenyl 3 Carboxylic Acid As a Building Block in Complex Organic Synthesis

Precursor for Advanced Functionalized Biphenyl (B1667301) Derivatives

The inherent structure of 4'-aminobiphenyl-3-carboxylic acid, featuring both an amino and a carboxylic acid group on a biphenyl scaffold, makes it an ideal precursor for creating more complex, functionalized biphenyl derivatives. nih.govresearchgate.net These functional groups can be selectively modified, allowing for the stepwise construction of intricate molecules. For instance, the amino group can undergo diazotization, acylation, or alkylation, while the carboxylic acid can be converted into esters, amides, or other related functional groups. uni.luchemicalbook.com This dual reactivity is crucial for synthesizing derivatives with tailored electronic, optical, or biological properties.

The synthesis of various substituted biphenyl-4-carboxylic acids and 4-aminobiphenyls highlights the utility of this class of compounds as foundational materials. rsc.org The biphenyl structure itself is a common motif in many pharmacologically active compounds. researchgate.net By starting with a functionalized biphenyl such as this compound, chemists can more efficiently access a range of derivatives for screening and development. For example, derivatives of biphenyl-4-carboxylic acid have been synthesized and investigated for their antimicrobial activities. researchgate.net

Synthesis of Diverse Complex Organic Molecules

This compound is a key building block for a variety of complex organic molecules due to its versatile chemical nature. The presence of both an amine and a carboxylic acid allows it to be incorporated into larger molecular frameworks through common organic reactions. enamine.net

One significant application is in the synthesis of novel heterocyclic compounds. The amino and carboxylic acid functionalities can be utilized to form rings, leading to the creation of complex polycyclic structures. Furthermore, the biphenyl core provides a rigid and sterically defined backbone, which is often a desirable feature in the design of new materials and therapeutic agents.

Research has shown the synthesis of small molecule libraries of biphenyl carboxylic acids for various applications, including as potential anticancer agents. ajgreenchem.com The synthetic approach often involves powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create the core biphenyl structure, which can then be further functionalized. ajgreenchem.com The ability to generate a library of related compounds from a common precursor is a cornerstone of modern medicinal chemistry and materials science.

Integration into Peptidomimetics and Constrained Peptides

In the field of medicinal chemistry, there is a significant interest in developing molecules that can mimic the structure and function of peptides, known as peptidomimetics. These molecules are designed to overcome some of the limitations of natural peptides, such as poor stability and bioavailability. The rigid biphenyl structure of this compound makes it an excellent scaffold for creating constrained peptides.

By incorporating this biphenyl amino acid into a peptide sequence, the conformational freedom of the resulting molecule is significantly reduced. mdpi.comresearchgate.net This conformational constraint can lock the peptidomimetic into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. nih.gov The design of such constrained analogues is a key strategy in drug discovery. For example, various constrained amino acids are used to control the torsional angles (χ-space) of the pharmacophore, which is critical for activity and selectivity. researchgate.net The synthesis of peptidomimetics often involves the incorporation of unnatural amino acids to induce specific secondary structures or to enhance stability. nih.gov

Intermediates in the Synthesis of Azo Dyes and Pigments

Aromatic amines are classical precursors in the synthesis of azo dyes, and this compound is no exception. t3db.canih.gov The primary amino group (-NH2) on the biphenyl ring can be readily converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

The resulting diazonium salt is a highly reactive intermediate that can then be coupled with a variety of electron-rich aromatic compounds (coupling components), such as phenols or anilines, to form an azo compound. The -N=N- (azo) group is a chromophore that imparts color to the molecule. The specific color of the resulting dye can be tuned by modifying the chemical structure of both the diazonium salt precursor and the coupling component. While 4-aminobiphenyl (B23562) itself was historically used in dye manufacturing, its use has been curtailed due to health concerns. t3db.cawikipedia.orgwho.int However, derivatives and related compounds continue to be of interest in the broader field of color chemistry.

Mechanistic Investigations of Chemical Reactions Involving 4 Aminobiphenyl 3 Carboxylic Acid

Reaction Pathways of Amino and Carboxylic Acid Functional Groups

The chemical reactivity of 4'-Aminobiphenyl-3-carboxylic acid is dictated by the interplay of its three key structural components: the biphenyl (B1667301) scaffold, the amino group (-NH2) on one phenyl ring, and the carboxylic acid group (-COOH) on the other. The electronic effects of these substituents influence the reaction pathways at each functional group.

The amino group, being an activating, ortho-para directing group, increases the electron density on its phenyl ring, making it more susceptible to electrophilic substitution. Conversely, the carboxylic acid group is a deactivating, meta-directing group, reducing the electron density of its ring.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety undergoes a variety of well-established reactions.

Acid-Base Reactions: As a carboxylic acid, the most fundamental reaction is the deprotonation of the hydroxyl group by a base to form a carboxylate salt. youtube.com This is typically the first step in reactions involving a basic reagent like an amine. youtube.com

Fischer Esterification: In the presence of an alcohol and a strong acid catalyst, this compound can form an ester. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. openstax.org Subsequent proton transfers and elimination of water yield the corresponding ester. openstax.org

Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into a more reactive acyl chloride. openstax.orglibretexts.org The mechanism proceeds through a chlorosulfite intermediate, which provides a good leaving group for nucleophilic attack by a chloride ion. openstax.org

Amide Formation: Direct reaction with an amine is generally inefficient as the basic amine deprotonates the carboxylic acid. youtube.comopenstax.org However, heating the resulting ammonium carboxylate salt above 100°C can drive off water and form the amide. libretexts.org More commonly, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are used to activate the carboxylic acid for nucleophilic attack by the amine. openstax.orgthermofisher.com

Reactions of the Amino Group:

The primary aromatic amine is nucleophilic and can participate in several characteristic reactions.

Acylation: The amino group can react with acylating agents like acid chlorides or anhydrides to form amides. This is a standard nucleophilic acyl substitution reaction.

Diazotization: In the presence of a cold, acidic solution of sodium nitrite (B80452), the amino group can be converted to a diazonium salt. This highly versatile intermediate can then undergo a variety of substitution reactions (Sandmeyer reactions) to introduce a wide range of functional groups.

The dual functionality of this compound allows for the selective reaction of one group while the other is protected, enabling the synthesis of a diverse array of derivatives.

Catalytic Processes in Organic Transformations and Derivatizations

Catalysis plays a pivotal role in the efficient and selective transformation of this compound and its derivatives. Catalytic methods offer advantages in terms of reaction rates, yields, and sustainability.

Catalysis in Amide Bond Formation:

As direct amidation is often challenging, various catalysts have been developed to facilitate this crucial transformation.

Carbodiimide-Mediated Coupling: Reagents like DCC and EDAC are not true catalysts but are consumed in the reaction. However, they are essential for activating the carboxylic acid, allowing for efficient amide formation under mild conditions. openstax.orgthermofisher.com The inclusion of N-hydroxysulfosuccinimide can further improve the efficiency of EDAC-mediated coupling in aqueous solutions. thermofisher.com

Titanium-Based Catalysts: Titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net A proposed mechanism involves the coordination of the titanium catalyst to the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack of the amine. researchgate.net

Derivatization for Analytical Purposes:

Catalytic and pseudo-catalytic methods are also employed to derivatize this compound for enhanced detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). For instance, the carboxylic acid can be activated with EDAC and N-hydroxysuccinimide (NHS) for subsequent reaction with a labeling agent, such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA). nih.govnih.gov This derivatization improves ionization efficiency and detection sensitivity. nih.govnih.gov

| Catalyst/Reagent | Transformation | Reaction Conditions | Purpose |

| Acid (e.g., H₂SO₄) | Fischer Esterification | Alcohol, Heat | Synthesis of esters |

| Thionyl Chloride (SOCl₂) | Acyl Chloride Formation | Inert solvent | Synthesis of reactive intermediate |

| EDAC/NHS | Amide Formation | Aqueous or organic solvent, RT | Synthesis of amides, Bioconjugation |

| TiF₄ | Direct Amidation | Toluene, Reflux | Synthesis of amides |

| 4-APEBA with EDAC | Derivatization | 60 °C, 1h | Enhanced LC-MS detection |

This table is generated based on general catalytic processes applicable to the functional groups present in this compound.

Molecular Interactions with Biological Macromolecules

The structural features of this compound, including its aromatic rings, hydrogen bond donors and acceptors, and ionizable groups, enable it to interact with biological macromolecules like proteins and enzymes.

The binding of a ligand like this compound to a protein's active or allosteric site is governed by a combination of non-covalent interactions.

Hydrogen Bonding: The amino and carboxylic acid groups are primary sites for hydrogen bonding. youtube.com The -NH₂ group can act as a hydrogen bond donor, while the carbonyl oxygen of the -COOH group acts as a hydrogen bond acceptor. proteinstructures.com The hydroxyl proton of the carboxylic acid can also be a hydrogen bond donor. proteinstructures.com These interactions are crucial for stabilizing the protein-ligand complex. youtube.com In protein structures, groups capable of forming hydrogen bonds are typically satisfied by interacting with each other or with water molecules. proteinstructures.com

Ionic Interactions (Salt Bridges): At physiological pH, the carboxylic acid group is typically deprotonated to a carboxylate (-COO⁻), and the amino group can be protonated to an ammonium group (-NH₃⁺). This allows for the formation of strong ionic interactions, or salt bridges, with oppositely charged amino acid residues (e.g., arginine, lysine, aspartate, glutamate) in the protein's binding pocket.

Aromatic Interactions: The two phenyl rings of the biphenyl scaffold can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the binding affinity and specificity.

A study on aryl carboxylic acid derivatives binding to human serum albumin showed that binding is enhanced by halogen substitution on the aromatic rings and by the presence of the carboxyl moiety. nih.gov

The specific recognition of this compound or its derivatives by an enzyme is determined by the three-dimensional architecture and chemical environment of the enzyme's active site.

Active Site Residues: The specific amino acids lining the binding pocket are critical. For example, in studies of halo-substituted ester/amide derivatives as urease inhibitors, molecular docking revealed that specific residues form hydrogen bonds and other interactions with the ligand, and the presence of certain substituents played an essential role in the inhibitory activity. semanticscholar.org Similarly, research on angiotensin-converting enzyme (ACE) inhibitors has shown that the stereochemistry and specific arrangement of functional groups are crucial for potent inhibitory activity. nih.gov

Role of Water Molecules: Water molecules within the active site can mediate hydrogen bond networks between the ligand and the protein, contributing to the stability and specificity of the complex. proteinstructures.com

The affinity of a ligand for a protein can be correlated with the pKa of its carboxylic acid group, suggesting that the acidity and resulting charge state are key determinants in the binding interaction. nih.gov

Both the ligand and the protein are dynamic entities, and their flexibility plays a crucial role in the binding process.

Ligand Conformational Flexibility: The biphenyl core of this compound is not planar; the two phenyl rings are twisted relative to each other. The degree of this torsional angle can change upon binding to a protein. Additionally, the carboxylic acid group can exist in different conformations, primarily syn and anti. nih.gov While the syn conformation is often considered more stable in the gas phase, the anti conformation can be preferred in aqueous environments due to better solvation. nih.gov The specific conformation adopted within a protein binding site will be the one that maximizes favorable interactions. nih.gov

Induced Fit: The binding of a ligand can induce conformational changes in the protein, a concept known as "induced fit." This process can optimize the alignment of interacting groups in the active site, leading to a more stable complex.

Intramolecular Hydrogen Bonding: Depending on the specific derivative, intramolecular hydrogen bonds can influence the preferred conformation of the molecule in solution. For example, studies on other biphenyl-based amino acids have shown that they can form intramolecular hydrogen-bonded rings, which pre-organizes the molecule for specific interactions. nih.gov This pre-organization can reduce the entropic penalty of binding.

Understanding these conformational dynamics is essential for the rational design of potent and selective enzyme inhibitors or receptor ligands based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 4'-Aminobiphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling, where a boronic acid derivative reacts with a halogenated aromatic precursor. For example, coupling 3-bromobenzoic acid with 4-aminophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C can yield the biphenyl intermediate. Post-synthesis, the carboxylic acid group may require deprotection if masked (e.g., ester hydrolysis under basic conditions). Key factors affecting yield include:

- Catalyst loading (0.5–2 mol% Pd).

- Solvent polarity (polar aprotic solvents enhance coupling efficiency).

- Temperature control to minimize side reactions like deboronation.

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR confirm the biphenyl backbone and substituent positions (e.g., carboxylic acid proton at δ 12–13 ppm, aromatic protons in δ 6.5–8.0 ppm).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch) verify functional groups.

- HPLC-MS : Ensures purity (>95%) and molecular ion consistency (expected [M+H]⁺ at m/z 228.1 for C₁₃H₁₁NO₂).

- X-ray crystallography (if crystalline): Resolves spatial arrangement, confirming the ortho-relationship between the amino and carboxylic acid groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in substituent positioning, assay conditions, or impurities. To address this:

- Control for positional isomers : Use HPLC to separate and test individual isomers (e.g., 3' vs. 4' substitution).

- Standardize bioassays : Employ consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1%).

- Quantitative SAR (QSAR) modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends. For instance, electron-withdrawing groups on the biphenyl ring may enhance binding to aromatic hydrocarbon receptors (AhR) .

Q. How can computational methods guide the design of this compound-based probes for enzyme inhibition?

Methodological Answer:

- Docking simulations : Use software like AutoDock Vina to predict binding modes to target enzymes (e.g., tyrosine kinases). Focus on interactions between the carboxylic acid group and catalytic lysine residues.

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding affinity (MM-PBSA/GBSA calculations).

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate charge distribution and H-bond donor/acceptor capacity .

Q. What safety protocols are critical when handling this compound due to its carcinogenic potential?

Methodological Answer:

- Containment : Use fume hoods for synthesis/purification; avoid aerosolization.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralize acidic residues with NaHCO₃ before discarding in halogenated waste containers.

- Carcinogenicity mitigation : Substitute with less hazardous analogs (e.g., methyl ester derivatives) during preliminary assays .

Applications in Materials Science

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

- Linker design : The carboxylic acid group coordinates with metal nodes (e.g., Zn²⁺, Cu²⁺) to form 2D/3D frameworks.

- Post-synthetic modification (PSM) : Functionalize the amino group with acyl chlorides to introduce porosity or chiral centers.

- Catalytic testing : Assess MOF performance in Knoevenagel condensations (e.g., benzaldehyde + malononitrile) under solvent-free conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.